Tris(triethylsilyl)silane is an organosilicon compound characterized by the formula , where "Et" denotes the ethyl group. This compound is classified as a hydrosilane due to the presence of a silicon-hydrogen bond. It appears as a colorless liquid and is notable for its relatively weak Si-H bond, which facilitates its role as a hydrogen donor in various
Tris(triethylsilyl)silane finds applications across various fields:
Tris(triethylsilyl)silane can be synthesized through various methods:
Studies have demonstrated that tris(triethylsilyl)silane can effectively interact with various substrates under radical conditions. Its ability to generate silyl radicals allows it to participate in diverse coupling reactions and modifications of organic compounds. Furthermore, it has been shown to trap peroxyl radicals, enhancing its utility in polymerization processes under aerobic conditions
Tris(triethylsilyl)silane is part of a broader class of silanes that exhibit similar reactivity patterns but differ in their substituents and properties. Here are some similar compounds: Tris(triethylsilyl)silane stands out due to its lower toxicity compared to tributyltin hydride and its ability to perform under milder conditions while still providing effective radical reactivity
Tris(triethylsilyl)silane (TTESS) is an organosilicon compound with the molecular formula C₁₈H₄₆Si₄ and a molecular weight of 374.9 g/mol. Its structure features a central silicon atom bonded to three triethylsilyl groups (–Si(C₂H₅)₃) and one hydrogen atom (Figure 1). The tetrahedral geometry around the central silicon atom contributes to its stability and reactivity in synthetic applications. The weak Si–H bond (bond dissociation energy ≈84 kcal/mol) enables TTESS to act as a hydrogen donor in radical reactions. TTESS was first synthesized in the late 20th century as part of efforts to develop non-toxic alternatives to tributyltin hydride. Early methods involved: A breakthrough came with catalytic methods using imidodiphosphorimidates (IDPi), enabling enantioselective synthesis of chiral enol silanes via σ-bond metathesis. TTESS is pivotal in three domains: Irritant Compound Name Formula Si-H Bond Strength (kcal/mol) Unique Features Tris(trimethylsilyl)silane 79 More commonly used in radical reactions Trimethylsilane 94 Stronger Si-H bond; less reactive Triethylsilane 90 Similar applications but less sterically hindered Tributyltin hydride 74 Toxic; often replaced by tris(triethylsilyl)silane Key Structural Features:
Property Value Source Density (25°C) 0.887 g/mL Refractive Index (20°C) 1.526 Boiling Point >110°C (estimated) Historical Development and Key Milestones in Synthesis
Role in Modern Organosilicon Chemistry
A. Radical-Mediated Reactions
B. Material Science Applications
C. Asymmetric Synthesis
Table 1: Comparative Reactivity of TTESS in Key Reactions
GHS Hazard Statements
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]
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